Clionasterol
Clionasterol
Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, clionasterol is considered to be a sterol lipid molecule. Clionasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clionasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, clionasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Clionasterol can be biosynthesized from poriferastane.
Clionasterol is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.
Clionasterol is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.
Brand Name:
Vulcanchem
CAS No.:
83-47-6
VCID:
VC1633249
InChI:
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1
SMILES:
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Molecular Formula:
C29H50O
Molecular Weight:
414.7 g/mol
Clionasterol
CAS No.: 83-47-6
Cat. No.: VC1633249
Molecular Formula: C29H50O
Molecular Weight: 414.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, clionasterol is considered to be a sterol lipid molecule. Clionasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clionasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, clionasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Clionasterol can be biosynthesized from poriferastane. Clionasterol is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane. |
|---|---|
| CAS No. | 83-47-6 |
| Molecular Formula | C29H50O |
| Molecular Weight | 414.7 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
| Standard InChI Key | KZJWDPNRJALLNS-FBZNIEFRSA-N |
| Isomeric SMILES | CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
| SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
| Melting Point | 147°C |
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